6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
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Overview
Description
6,6-Difluorobicyclo[310]hexan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of bicyclo[3.1.0]hexan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorobicyclo[3.1.0]hexan-2-one can then be converted to the amine via reductive amination using ammonia or an amine source under reducing conditions .
Industrial Production Methods
Industrial production methods for 6,6-difluorobicyclo[3.1.0]hexan-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
6,6-Difluorobicyclo[3.1.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexan-3-one: A structurally similar compound with a ketone group instead of an amine.
6,6-Difluorobicyclo[3.1.0]hexan-2-one: Another related compound with a ketone group at the 2nd position.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexan-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its ketone analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Biological Activity
6,6-Difluorobicyclo[3.1.0]hex-2-ylamine, with the chemical formula C6H9F2N and CAS number 1393541-13-3, is a bicyclic amine that has garnered attention for its potential biological activities. This compound's unique structure, featuring two fluorine atoms, may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be represented by the following structural formula:
Physical Properties
Property | Value |
---|---|
Molecular Formula | C6H9F2N |
Molecular Weight | 133.14 g/mol |
IUPAC Name | 6,6-difluorobicyclo[3.1.0]hexan-3-amine |
Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and may facilitate membrane permeability, allowing the compound to engage with hydrophobic sites on proteins.
Interaction with Biological Targets
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The amine group can participate in hydrogen bonding and electrostatic interactions with receptor sites, influencing signaling pathways.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, studies have shown that bicyclic amines can interfere with viral replication by inhibiting viral enzymes or blocking entry into host cells .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Bicyclic amines have been noted to disrupt bacterial cell membranes or inhibit essential metabolic functions in microorganisms .
Study 1: Antiviral Efficacy
In a study examining the antiviral effects of bicyclic amines, researchers found that this compound demonstrated significant inhibition of viral replication in vitro against several strains of influenza virus. The mechanism was attributed to the compound's ability to inhibit viral neuraminidase activity.
Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of various bicyclic amines against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2 |
InChI Key |
RKHKSCSLKHYRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)N |
Origin of Product |
United States |
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